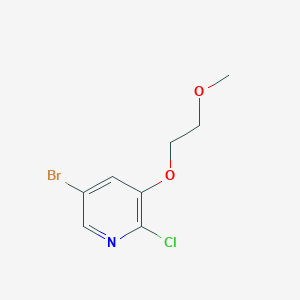
Methyl 2-amino-3-methylpentanoate
Übersicht
Beschreibung
“Methyl 2-amino-3-methylpentanoate” is a chemical compound with the molecular formula C7H15NO2 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a branched chain amino acid that includes a 3-methylpentanoic acid bearing an amino substituent at position 2 . The SMILES string representation of the molecule isO=C(OC)C(C(C)CC)N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 145.20 . The boiling point is predicted to be 169.2±13.0 °C and the density is predicted to be 0.955±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Synthesis and Cytotoxicity of Schiff Base Organotin(IV) Complexes : Schiff base organotin(IV) complexes, including derivatives of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, have been synthesized and studied for their cytotoxicity against various human tumor cell lines. These compounds were found to be more cytotoxic than doxorubicin, cisplatin, 5-fluorouracil, and etoposide, indicating potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Biofuel Applications
- Pentanol Isomer Synthesis in Engineered Microorganisms : Methyl 2-amino-3-methylpentanoate derivatives like 2-methyl-1-butanol and 3-methyl-1-butanol are identified as valuable chemicals for potential application as biofuels. Through metabolic engineering, microbial strains have been developed for the production of these isomers (Cann & Liao, 2009).
Chemical Synthesis and Structural Studies
- Crystal Structure and Biological Activity of N-(β-Carboxyethyl)-α-isoleucine : The synthesis of N-(β-Carboxyethyl)-α-isoleucine, a derivative of this compound, was explored. The crystal structure of this compound presents potential biological activity (Nehls, Hanebeck, Becker, & Emmerling, 2013).
- Directed Homogeneous Hydrogenation Studies : Research on directed homogeneous hydrogenation involving methyl anti-3-hydroxy-2-methylpentanoate has been conducted, indicating its utility in organic synthesis processes (Brown, Evans, & James, 2003).
Metabolic Engineering and Biological Studies
- Branched-chain 2-oxoacid Transamination and Insulin Secretion : The transamination of branched-chain 2-oxoacids, including this compound, influences insulin secretion, indicating their importance in metabolic pathways (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Safety and Hazards
“Methyl 2-amino-3-methylpentanoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H317, which indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
methyl 2-amino-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)




![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)


![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)


